Structural Differentiation: Unsubstituted vs. 5-Methyl-1,3,4-Thiadiazole Ring Systems
The target compound features an unsubstituted 1,3,4-thiadiazole ring (H at position 5), whereas the most common commercially available analog, S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-phenylethanethioate (CAS 79825-42-6), carries a methyl group at the 5-position . Published SAR analyses in the 1,3,4-thiadiazole class indicate that 5-position substitution significantly alters both electronic distribution and steric accessibility of the thiadiazole ring, which can modulate target binding and metabolic stability [1]. The unsubstituted ring in the target compound preserves a hydrogen atom at the 5-position, offering a distinct hydrogen-bond donor/acceptor profile and a lower logP contribution compared to the 5-methyl analog.
| Evidence Dimension | Thiadiazole ring 5-position substitution |
|---|---|
| Target Compound Data | Unsubstituted (H at position 5); molecular formula C₁₁H₁₀N₂OS₂; molecular weight 250.34 g/mol |
| Comparator Or Baseline | S-(5-Methyl-1,3,4-thiadiazol-2-yl) 2-phenylethanethioate (CAS 79825-42-6): 5-CH₃ substitution; molecular formula C₁₁H₁₀N₂OS₂; molecular weight 250.34 g/mol |
| Quantified Difference | Identical molecular formula and weight; differentiated solely by methyl group position (on thiadiazole ring vs. on phenyl ring). The target compound places the methyl substituent on the phenyl ring (p-tolyl), whereas the comparator places it on the thiadiazole ring. |
| Conditions | Structural comparison based on canonical SMILES and InChI from vendor databases |
Why This Matters
For procurement decisions, these two compounds are constitutional isomers with identical molecular weight, requiring careful specification to avoid inadvertent substitution; their distinct substitution patterns may lead to divergent biological activity profiles.
- [1] Jain, A. K.; Sharma, S.; Vaidya, A.; Ravichandran, V.; Agrawal, R. K. 1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities. Chem. Biol. Drug Des. 2013, 81 (5), 557–576. View Source
